molecular formula C14H18FN3O2 B2748593 2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2380172-07-4

2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No. B2748593
M. Wt: 279.315
InChI Key: DPGIZCNJDXATKT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhances dopaminergic neurotransmission. This mechanism has been confirmed through in vitro and in vivo studies.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone have been extensively studied. It has been shown to increase locomotor activity and induce a reward response in animal models, indicating its potential as a tool for studying addiction and reward pathways. It has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other dopaminergic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopamine levels in the brain and enables researchers to study the role of dopamine in various physiological and pathological conditions. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.

Future Directions

There are several future directions for research on 2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One area of focus is the development of more selective and potent inhibitors of the dopamine transporter, which could lead to improved therapeutic applications. Another direction is the investigation of the role of dopamine in various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, there is potential for the development of novel imaging agents based on this compound, which could aid in the diagnosis and treatment of dopaminergic disorders.

Synthesis Methods

The synthesis of 2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves the reaction of 2-cyclopropylethanone with 4-(5-fluoropyrimidin-2-yl)oxypiperidine in the presence of a base. This method has been optimized for high yield and purity and has been successfully replicated by multiple research groups.

Scientific Research Applications

2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine levels in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.

properties

IUPAC Name

2-cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c15-11-8-16-14(17-9-11)20-12-3-5-18(6-4-12)13(19)7-10-1-2-10/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGIZCNJDXATKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

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